(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
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Overview
Description
(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide, commonly known as CCN, is a chemical compound with a molecular formula of C17H10Cl2N2O. It is a yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform. CCN has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
CCN works by inhibiting the activity of enzymes such as topoisomerase and tyrosine kinase, which are involved in DNA replication and cell growth. This leads to the inhibition of cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that CCN can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of biofilms, which are protective structures formed by bacteria that can make them resistant to antibiotics. Additionally, CCN has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CCN in lab experiments is its relatively low cost and easy synthesis. However, CCN is not without its limitations, as it can be toxic to certain cell types and may require the use of specialized equipment and safety precautions.
Future Directions
There are several potential future directions for research on CCN. One area of interest is its potential use in combination with other drugs to enhance their efficacy. Additionally, further studies could be conducted to evaluate CCN's potential in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, the development of new and more efficient synthesis methods for CCN could allow for greater exploration of its potential applications in scientific research.
Synthesis Methods
CCN can be synthesized through a variety of methods, including the Knoevenagel condensation reaction between 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with malononitrile in the presence of a catalyst such as piperidine. The resulting product can be purified through recrystallization in a solvent such as ethanol.
Scientific Research Applications
CCN has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been evaluated for its potential as an anticancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. CCN has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-6-4-11(5-7-13)8-12(10-19)16(21)20-15-3-1-2-14(18)9-15/h1-9H,(H,20,21)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEKGOJCWUPARG-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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